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Introduction
BMS-394136 is a potent and selective inhibitor of the Kv1.5 potassium channel, which is

responsible for the ultra-rapid delayed rectifier potassium current (IKur).[1] This current plays a

crucial role in the repolarization of the atrial action potential. Due to the predominant

expression of Kv1.5 channels in the atria compared to the ventricles, BMS-394136 is

considered an atrial-selective agent with therapeutic potential for the management of atrial

fibrillation (AF).[2][3] This document provides detailed application notes and protocols for

studying the effects of BMS-394136 in isolated atrial myocytes.

Mechanism of Action
BMS-394136 exerts its antiarrhythmic effect by directly blocking the Kv1.5 ion channel. This

channel is a key component in the repolarization phase of the atrial action potential. By

inhibiting the IKur current, BMS-394136 prolongs the action potential duration (APD) and the

effective refractory period (AERP) in atrial tissue.[1][2][4] This prolongation of the refractory

period is the primary mechanism by which BMS-394136 is thought to suppress and prevent

atrial arrhythmias.
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Figure 1: Mechanism of action of BMS-394136 in an atrial myocyte.
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Parameter Species
Concentration/
Dose

Effect Reference

IC50 (Kv1.5)

Mouse L929

cells expressing

human Kv1.5

0.05 µM Inhibition of IKur [1]

Atrial Effective

Refractory

Period (AERP)

Beagle Dogs
0.3, 1.0, 3.0, 10

mg/kg (i.v.)

Dose-dependent

prolongation

(+1±1, +9±4,

+14±3, +25±6

ms)

[2]

Rabbits
0.3, 1.0, 3.0, 10

mg/kg (i.v.)

Dose-dependent

prolongation

(+5±3, +17±2,

+20±2, +34±2

ms)

[2]

Ventricular

Effective

Refractory

Period (VERP)

Beagle Dogs &

Rabbits

Up to 10 mg/kg

(i.v.)

No significant

effect
[1][2]

Atrial Action

Potential

Duration at 50%

Repolarization

(APD50)

Rabbits
0.3, 1.0, 3.0, 10

µM

Dose-dependent

increase (from

13±4 to 36±5

ms)

[2]

Beagle Dogs
0.3, 1.0, 3.0, 10

µM

Dose-dependent

increase (from

98±41 to 109±38

ms)

[2]

Effects of BMS-394136 in Ischemic Atrial Tissue
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Parameter Species Concentration
Effect (%
prolongation)

Reference

Atrial APD30 Beagle Dogs
0.3, 1.0, 3.0, 10

µM

13±5, 24±6,

25±10, 46±12
[4]

Atrial APD50 Beagle Dogs
0.3, 1.0, 3.0, 10

µM

20±8, 25±6,

32±7, 50±15
[4]

Atrial APD90 Beagle Dogs Up to 10 µM
No significant

effect
[4]
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Figure 2: General experimental workflow for studying BMS-394136.
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Protocol 1: Isolation of Atrial Myocytes from Rabbit
Heart
This protocol is adapted from established methods for isolating cardiomyocytes.

Materials:

Langendorff apparatus

Perfusion buffer (Tyrode's solution): 138 mM NaCl, 5.4 mM KCl, 1.0 mM MgCl2, 0.33 mM

NaH2PO4, 10 mM HEPES, 10 mM glucose, pH 7.4 with NaOH.

Ca2+-free perfusion buffer

Enzyme solution: Perfusion buffer containing Collagenase Type II (e.g., Worthington, ~1

mg/mL) and Protease Type XIV (~0.1 mg/mL).

KB solution (storage solution): 70 mM KCl, 20 mM KH2PO4, 3 mM MgCl2, 5 mM pyruvic

acid, 5 mM ATP, 5 mM succinic acid, 5 mM creatine, 20 mM taurine, 20 mM glucose, 50 mM

L-glutamic acid, pH 7.2 with KOH.

Procedure:

Anesthetize the rabbit and administer heparin (1000 U/kg, i.p.).

Excise the heart and immediately place it in ice-cold perfusion buffer.

Mount the aorta on the Langendorff apparatus and begin retrograde perfusion with

oxygenated (95% O2 / 5% CO2) perfusion buffer at 37°C for 5 minutes to clear the blood.

Switch to Ca2+-free perfusion buffer for 5-10 minutes.

Perfuse with the enzyme solution for 15-20 minutes, or until the heart becomes flaccid.

Detach the heart, excise the atria, and place them in a petri dish with KB solution.

Gently mince the atrial tissue and triturate with a wide-bore pipette to release the myocytes.
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Filter the cell suspension through a nylon mesh (e.g., 200 µm) to remove undigested tissue.

Allow the myocytes to pellet by gravity for 15-20 minutes.

Carefully aspirate the supernatant and resuspend the cells in fresh KB solution.

Gradually reintroduce Ca2+ to the cell suspension before electrophysiological recordings.

Protocol 2: Whole-Cell Patch-Clamp Recording of IKur
Solutions:

External Solution: Tyrode's solution containing 1.8 mM CaCl2. To block other currents,

specific inhibitors can be added (e.g., tetrodotoxin for Na+ channels, nifedipine for Ca2+

channels).

Internal (Pipette) Solution: 130 mM KCl, 5 mM NaCl, 2 mM MgCl2, 1 mM CaCl2, 10 mM

HEPES, 10 mM EGTA, 5 mM Mg-ATP, pH 7.3 with KOH.

Procedure:

Place the isolated atrial myocytes in a recording chamber on an inverted microscope and

perfuse with the external solution at 37°C.

Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the internal

solution.

Establish a giga-ohm seal with a myocyte and rupture the membrane to achieve the whole-

cell configuration.

Clamp the holding potential at -80 mV.

To elicit IKur, apply depolarizing voltage steps from -40 mV to +60 mV in 10 mV increments

for 300-500 ms.

Record baseline currents before applying BMS-394136.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b606231?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606231?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Perfuse the chamber with the external solution containing various concentrations of BMS-
394136 (e.g., 0.01 µM to 10 µM) and record the currents at steady-state for each

concentration.

Analyze the peak outward current at each voltage step to determine the inhibitory effect of

BMS-394136 and construct a concentration-response curve to calculate the IC50.

Protocol 3: Microelectrode Recording of Atrial Action
Potentials
Solutions:

Superfusion Solution: Tyrode's solution with 1.8 mM CaCl2, continuously gassed with 95%

O2 / 5% CO2 and maintained at 37°C.

Procedure:

Place a small piece of atrial tissue or a cluster of isolated myocytes in a recording chamber

and superfuse with the oxygenated Tyrode's solution.

Use sharp glass microelectrodes filled with 3 M KCl (tip resistance 10-20 MΩ) to impale

individual myocytes.

Stimulate the preparation at a constant frequency (e.g., 1 Hz) using a bipolar stimulating

electrode.

Record stable baseline action potentials for a control period.

Introduce BMS-394136 into the superfusion solution at desired concentrations.

Record action potentials at steady-state for each concentration.

Measure the action potential duration at 30%, 50%, and 90% of repolarization (APD30,

APD50, APD90) and the resting membrane potential.

Calculate the percentage change in APD in the presence of BMS-394136 compared to the

baseline.
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Conclusion
BMS-394136 is a valuable pharmacological tool for investigating the role of the IKur current in

atrial electrophysiology. The protocols outlined in this document provide a framework for

researchers to study its effects on isolated atrial myocytes. Careful adherence to these

methodologies will enable the generation of robust and reproducible data, contributing to a

better understanding of atrial-selective antiarrhythmic drug action.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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